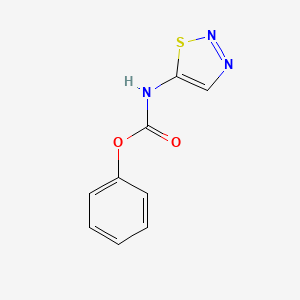

phenyl N-(thiadiazol-5-yl)carbamate

Descripción

Phenyl N-(thiadiazol-5-yl)carbamate is a heterocyclic compound featuring a carbamate group (-OCONH-) bridging a phenyl ring and a 1,3,4-thiadiazole moiety. The compound is synthesized via multi-component reactions, often involving catalyst-free, aqueous ethanol-mediated conditions. For instance, Patel et al. (2023) achieved a 92% yield of a related carbamate derivative (5-((2-aminothiazol-5-yl)(phenyl)carbamate) using 2-aminothiazole, aldehydes, and barbituric acid derivatives under optimized conditions (80°C, ethanol-water solvent) .

Key physicochemical properties include moderate melting points (e.g., 206–208°C for the 4-nitrophenyl derivative) and distinct spectral profiles: 1H NMR signals for aromatic protons (δ 6.5–8.5 ppm) and carbamate NH groups (δ 10–11 ppm) . Its bioactivity is attributed to the electron-withdrawing thiadiazole ring and the carbamate’s hydrogen-bonding capacity, which enhances interactions with biological targets .

Propiedades

Número CAS |

2039-13-6 |

|---|---|

Fórmula molecular |

C9H7N3O2S |

Peso molecular |

221.24 g/mol |

Nombre IUPAC |

phenyl N-(thiadiazol-5-yl)carbamate |

InChI |

InChI=1S/C9H7N3O2S/c13-9(11-8-6-10-12-15-8)14-7-4-2-1-3-5-7/h1-6H,(H,11,13) |

Clave InChI |

ALLQHEFPIVLZCH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OC(=O)NC2=CN=NS2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1 compares phenyl N-(thiadiazol-5-yl)carbamate derivatives with varying aryl substituents. Data are derived from Patel et al. (2023) and related studies :

| Substituent | Melting Point (°C) | Yield (%) | Key Spectral Features (1H NMR) |

|---|---|---|---|

| 4-Nitrophenyl | 206–208 | 85 | δ 8.2 (d, 2H, Ar-H), δ 10.5 (s, 1H, NH) |

| 2-Chlorophenyl | 192–194 | 78 | δ 7.4 (m, 3H, Ar-H), δ 10.3 (s, 1H, NH) |

| 4-Fluorophenyl | 185–187 | 82 | δ 7.1 (t, 2H, Ar-H), δ 10.4 (s, 1H, NH) |

| 3-Methoxyphenyl | 178–180 | 76 | δ 6.8 (d, 1H, Ar-H), δ 3.8 (s, 3H, OCH3) |

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) increase melting points due to enhanced intermolecular dipole interactions .

- Methoxy groups reduce crystallinity, lowering melting points .

2.2.1. Antibacterial Activity

Phenyl carbamates exhibit moderate inhibition of bacterial enzymes like MurA, though they are less potent than nitro thiazole urea derivatives. For example:

- Phenyl N-(thiadiazol-5-yl)carbamate : 45% MurA inhibition at 20 µM .

- Nitro thiazole urea analog : 78% inhibition under identical conditions .

The urea group’s stronger hydrogen-bonding capacity and planar geometry improve target binding compared to carbamates .

2.2.2. Anticancer Activity

Thiadiazole carbamates with pyridinyl substituents (e.g., N-substituted 2-(4-pyridinyl)thiazole carboxamides) show superior cytotoxicity (IC50 = 1.2–3.8 µM against HeLa cells) compared to phenyl carbamates (IC50 > 10 µM) . The pyridinyl group enhances cellular uptake and kinase inhibition .

2.2.3. Plant Growth Regulation

N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N′-(substituted phenyl)ureas, structurally akin to phenyl carbamates, demonstrate significant plant-growth-regulating activity (80–90% efficacy at 100 ppm) . The urea moiety’s polarity facilitates interaction with plant hormone receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.